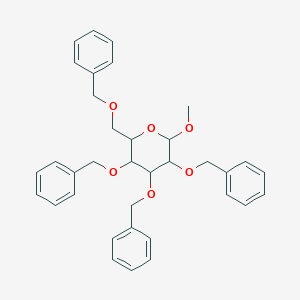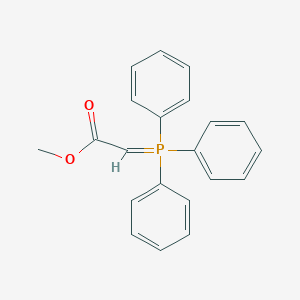
4-Nitrophenyl formate
Vue d'ensemble
Description
4-Nitrophenyl formate is a selective reagent used for the formylation of terminal amino groups in basic amino acids such as ornithine or lysine, and formylation of α-amino groups in peptides . It is also used as a coupling agent in the synthesis of ureas, carbamates, and carbonates .
Synthesis Analysis
4-Nitrophenyl formate can be synthesized through a simple nucleophilic substitution reaction . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl formate is C7H5NO4. It has an average mass of 167.119 Da and a monoisotopic mass of 167.021851 Da .
Chemical Reactions Analysis
4-Nitrophenyl formate is used in the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). This reaction is considered a benchmark to assess the activity of nanostructured materials .
Physical And Chemical Properties Analysis
4-Nitrophenyl formate is soluble in dichloromethane but hydrolyzes in water . It has a molecular weight of 167.1189 .
Applications De Recherche Scientifique
Formylation of Terminal Amino Groups in Basic Amino Acids
4-Nitrophenyl formate is a convenient and selective reagent for the selective formylation of terminal amino groups in basic amino acids such as ornithine or lysine . Formylation is a chemical process that involves the addition of a formyl group to a molecule. In the context of amino acids, formylation can play a crucial role in protein synthesis and metabolic processes.
Indirect Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, including 4-Nitrophenyl formate, are superior synthons for indirect radiofluorination of biomolecules . Radiofluorination is a process where fluorine-18, a radioactive isotope of fluorine, is introduced into a molecule for the purpose of Positron Emission Tomography (PET) imaging. PET is a common molecular imaging technique that allows specific physiological processes occurring within the body to be detected at the cellular level .
Mécanisme D'action
Target of Action
4-Nitrophenyl formate primarily targets terminal amino groups in basic amino acids such as ornithine or lysine . It also targets α-amino groups in peptides . These amino groups play a crucial role in protein synthesis and function, making them key targets for this compound.
Mode of Action
The compound acts as a selective reagent for the formylation of terminal amino groups in basic amino acids and α-amino groups in peptides . This interaction results in the formation of formylated amino acids and peptides, which can have different properties and functions compared to their non-formylated counterparts .
Action Environment
4-Nitrophenyl formate is sensitive to moisture and light . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and light exposure. It should be stored away from water/moisture, oxidizing agents, and light, and kept in a cool, dry, and well-ventilated condition . It should also be stored under inert gas and protected from exposure to light .
Safety and Hazards
4-Nitrophenyl formate causes serious eye irritation and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) by 4-Nitrophenyl formate has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction . This suggests that 4-Nitrophenyl formate will continue to be a valuable compound in future research and development in the field of nanotechnology.
Propriétés
IUPAC Name |
(4-nitrophenyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXRKQFZXJSHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062026 | |
| Record name | Formic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl formate | |
CAS RN |
1865-01-6 | |
| Record name | 4-Nitrophenyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1865-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-nitrophenyl formate enable the connection of proteins to polymers in this research?
A1: 4-nitrophenyl formate (NPC) acts as a coupling agent, facilitating the connection between the polymer and the protein.
- Step 4: Finally, the azide group on cBSA-PMEO2MA-N3 is reacted with alkyne-modified bovine serum albumin (BSAalkyne) via a click reaction. This ultimately yields the desired cBSA-PMEO2MA-BSA bioconjugate, effectively linking two different protein molecules (cBSA and BSA) at both ends of the polymer chain. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)


![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)







